Aldehydoisoophiopogonanone A, 6-
Overview
Description
Mechanism of Action
Target of Action
Aldehydoisoophiopogonanone A, 6- primarily targets the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes. It catalyzes the conversion of tyrosine to dopaquinone, a critical step in melanin synthesis .
Mode of Action
Aldehydoisoophiopogonanone A, 6- interacts with tyrosinase through a reversible competitive-inhibition mechanism . It binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The molecular docking revealed that an aldehyde oxygen atom in Aldehydoisoophiopogonanone A, 6- forms coordination with two Cu ions in the active center of the tyrosinase protein .
Biochemical Pathways
The inhibition of tyrosinase by Aldehydoisoophiopogonanone A, 6- affects the melanin synthesis pathway . By inhibiting tyrosinase, it reduces the production of dopaquinone, thereby decreasing the overall production of melanin .
Result of Action
The inhibition of tyrosinase by Aldehydoisoophiopogonanone A, 6- results in a decrease in melanin production . This can lead to a reduction in pigmentation, which may be beneficial in the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation .
Biochemical Analysis
Biochemical Properties
Aldehydoisoophiopogonanone A, 6- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with tyrosinase, an enzyme crucial for melanin synthesis. Aldehydoisoophiopogonanone A, 6- acts as a reversible competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access . This interaction is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions, leading to conformational changes in the enzyme’s structure.
Cellular Effects
Aldehydoisoophiopogonanone A, 6- exhibits significant effects on various cell types and cellular processes. In lung cancer cells, it has been shown to inhibit proliferation, induce apoptosis, and suppress migration . These effects are mediated through alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, Aldehydoisoophiopogonanone A, 6- impacts glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism, leading to changes in the cellular metabolic profile .
Molecular Mechanism
The molecular mechanism of Aldehydoisoophiopogonanone A, 6- involves its binding interactions with biomolecules and its ability to modulate enzyme activity. As a tyrosinase inhibitor, Aldehydoisoophiopogonanone A, 6- binds to the enzyme’s active site, coordinating with copper ions present in the active center . This binding prevents the entrance of substrates, thereby inhibiting the catalytic activity of tyrosinase. Additionally, the compound’s interactions with other proteins and enzymes may involve similar binding mechanisms, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aldehydoisoophiopogonanone A, 6- have been observed to change over time. The compound is stable when stored at recommended conditions, such as 4°C and protected from light . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that Aldehydoisoophiopogonanone A, 6- maintains its biological activity for extended periods, although prolonged exposure may lead to gradual degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of Aldehydoisoophiopogonanone A, 6- vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues. Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Aldehydoisoophiopogonanone A, 6- is involved in several metabolic pathways, including glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism . These pathways are crucial for maintaining cellular homeostasis and responding to oxidative stress. The compound interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels. By modulating these pathways, Aldehydoisoophiopogonanone A, 6- can exert its therapeutic effects on cells.
Transport and Distribution
Within cells and tissues, Aldehydoisoophiopogonanone A, 6- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biological activity. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to reach and affect specific cellular compartments.
Subcellular Localization
Aldehydoisoophiopogonanone A, 6- exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that Aldehydoisoophiopogonanone A, 6- reaches its intended sites of action, such as the cytoplasm, mitochondria, or nucleus, where it can interact with relevant biomolecules and exert its effects.
Preparation Methods
6-Formyl-isoophiopogonanone A is typically isolated from the methanolic extract of Ophiopogon japonicus using a combination of supercritical fluid extraction and high-speed counter-current chromatography . The two-phase elution system used in this process consists of n-hexane, ethyl acetate, methanol, acetonitrile, and water in specific ratios . This method allows for the efficient extraction and purification of the compound.
Chemical Reactions Analysis
6-Formyl-isoophiopogonanone A undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Formyl-isoophiopogonanone A has been extensively studied for its antioxidant activity . It has shown potential in protecting cells from oxidative stress, which is a key factor in various diseases, including cancer and neurodegenerative disorders . Additionally, this compound has been investigated for its potential use as a tyrosinase inhibitor, which could have applications in treating pigmented skin diseases and preventing food browning .
Comparison with Similar Compounds
6-Formyl-isoophiopogonanone A is similar to other homoisoflavonoids such as methylophiopogonanone A and 6-aldehydo-isoophiopogonone A . it is unique in its specific antioxidant properties and its ability to inhibit tyrosinase . These characteristics make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBGUZJWTCKDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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